molecular formula C23H21N5OS B12161027 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

Cat. No.: B12161027
M. Wt: 415.5 g/mol
InChI Key: YXNYFCPDMHPKHE-YZSQISJMSA-N
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Description

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core, a sulfanyl group, and a pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form 1-benzylbenzimidazole.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group.

    Formation of Acetamide Derivative: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 4-pyridinecarboxaldehyde and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzimidazole, halobenzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties. Researchers are particularly interested in its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also studied for its potential use in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. The pyridine moiety can interact with various receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

Uniqueness

Compared to similar compounds, 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is unique due to its specific structural features, such as the presence of the pyridine moiety and the Z-configuration of the imine group. These structural differences can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C23H21N5OS/c1-17(19-11-13-24-14-12-19)26-27-22(29)16-30-23-25-20-9-5-6-10-21(20)28(23)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,29)/b26-17+

InChI Key

YXNYFCPDMHPKHE-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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